1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane synthesis pathway and mechanism
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The gem-difluorocyclohexane motif, in particular, serves as a valuable bioisostere for carbonyl groups or other functionalities, offering a stable, non-metabolizable scaffold with unique electronic properties.[2][4] This guide provides a comprehensive overview of a robust synthetic pathway to 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, a building block featuring both the gem-difluoro scaffold and a versatile propargyl handle for further chemical elaboration via click chemistry or other alkyne-based transformations. We will delve into the strategic planning, step-by-step execution, underlying reaction mechanisms, and practical considerations for its synthesis, targeting an audience of researchers and professionals in drug development and organic synthesis.
Retrosynthetic Strategy
The design of an efficient synthesis begins with a logical retrosynthetic analysis. The target molecule, 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, can be deconstructed into two primary synthons: a 1,1-difluorocyclohexane electrophile and a propargyl nucleophile. This approach suggests a convergent synthesis where the two key fragments are prepared separately and combined in a final step.
The chosen pathway prioritizes the installation of the chemically robust gem-difluoro group early in the sequence, followed by the introduction of the propargyl moiety. This strategy avoids exposing the sensitive alkyne to the potentially harsh conditions of fluorination. The key disconnection is the C-C bond between the cyclohexane ring and the propargyl group, which can be formed via a nucleophilic substitution reaction.
Synthesis Pathway and Mechanistic Discussion
The forward synthesis is executed in a two-stage process: (I) preparation of a key intermediate, 4-bromo-1,1-difluorocyclohexane, from 1,4-cyclohexanedione, and (II) subsequent alkylation with a propargyl nucleophile.
Stage I: Synthesis of 4-Bromo-1,1-difluorocyclohexane
This stage involves three steps starting from the readily available 1,4-cyclohexanedione. The strategy involves mono-ketalization to differentiate the two carbonyl groups, followed by geminal difluorination of the free ketone, and finally, conversion of the protected ketone into the desired bromide leaving group.
Step 1a: Mono-ketalization of 1,4-Cyclohexanedione
To selectively fluorinate one carbonyl group, the other must be protected. A common and effective method is the formation of a ketal using ethylene glycol.
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Reaction: 1,4-Cyclohexanedione is reacted with one equivalent of ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 1,4-dioxaspiro[4.5]decan-8-one.
Step 1b: Geminal Difluorination of the Ketone
The conversion of the carbonyl group to a gem-difluoro group is the most critical step in this stage. Deoxyfluorinating agents such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable [Bis(2-methoxyethyl)amino]sulfur Trifluoride (Deoxo-Fluor) are highly effective for this transformation.[5][6]
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Reaction: 1,4-Dioxaspiro[4.5]decan-8-one is treated with DAST or Deoxo-Fluor in an inert solvent like dichloromethane (DCM) to produce 8,8-difluoro-1,4-dioxaspiro[4.5]decane.[5][7]
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Mechanism of Deoxyfluorination: The reaction proceeds through the activation of the carbonyl oxygen by the sulfur atom of the fluorinating agent. This is followed by an intramolecular delivery of a fluoride ion to the carbonyl carbon. A subsequent elimination sequence, potentially involving an oxosulfonium intermediate, and a final SN1 or SN2-type displacement by another fluoride ion yields the gem-difluoro product.[7][8]
Step 1c: Deprotection and Reductive Bromination
The ketal protecting group is removed under acidic conditions to reveal the second carbonyl group. This ketone is then converted to the bromide. A one-pot reductive bromination provides an efficient route.
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Reaction: 8,8-Difluoro-1,4-dioxaspiro[4.5]decane is first deprotected with aqueous acid to give 4,4-difluorocyclohexanone. The resulting ketone is then treated with a reducing agent like sodium borohydride (NaBH₄) to form the alcohol, which is subsequently converted to the bromide in situ or in a separate step using a reagent like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄) to yield 4-bromo-1,1-difluorocyclohexane.
Stage II: Propargylation via SN2 Alkylation
With the electrophilic core in hand, the final step is the formation of the C-C bond with the propargyl nucleophile.
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Reaction: Propyne gas is bubbled through a solution containing a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in a suitable solvent like liquid ammonia or tetrahydrofuran (THF) to generate the sodium acetylide in situ.[9] The prepared 4-bromo-1,1-difluorocyclohexane is then added to this solution, and the reaction mixture is stirred to allow for the nucleophilic substitution to occur.
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Mechanism of Alkylation: The terminal proton of propyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base.[9][10] The resulting propargyl anion (acetylide) is a potent nucleophile.[9] It attacks the carbon atom bearing the bromine on the difluorocyclohexane ring in a classic SN2 fashion, displacing the bromide and forming the desired product.[9][11]
Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane
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Mono-ketalization: To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Upon completion (monitored by TLC or GC-MS), cool the reaction, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 1,4-dioxaspiro[4.5]decan-8-one, which can be used directly in the next step.
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Geminal Difluorination: Dissolve the crude ketal (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under a nitrogen atmosphere. Add Deoxo-Fluor (1.5 eq) dropwise via syringe.[6] Allow the reaction to slowly warm to room temperature and stir overnight.[6] Carefully quench the reaction by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 4-Bromo-1,1-difluorocyclohexane
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Deprotection: Dissolve the purified difluoro-ketal (1.0 eq) in a mixture of acetone and 2M hydrochloric acid. Stir at room temperature until TLC indicates complete consumption of the starting material. Neutralize the acid with solid sodium bicarbonate, and extract the product into diethyl ether. Dry the organic layer and concentrate to give 4,4-difluorocyclohexanone.
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Reductive Bromination: Dissolve the 4,4-difluorocyclohexanone (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM and cool to 0 °C. Add triphenylphosphine (1.5 eq) portion-wise, keeping the temperature below 5 °C. Stir the reaction at 0 °C for 1 hour, then at room temperature overnight. Filter the reaction mixture to remove triphenylphosphine oxide and concentrate the filtrate. Purify the resulting crude oil by column chromatography (eluting with hexanes) to yield 4-bromo-1,1-difluorocyclohexane.
Protocol 3: Synthesis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane
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Acetylide Formation: In a three-neck flask equipped with a dry ice condenser and a gas inlet, condense ammonia gas at -78 °C. Add a catalytic amount of iron(III) nitrate, followed by small pieces of sodium metal (1.1 eq) until a persistent blue color is observed. Then, bubble propyne gas through the solution until the blue color disappears.
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Alkylation: To the freshly prepared sodium acetylide solution at -78 °C, add a solution of 4-bromo-1,1-difluorocyclohexane (1.0 eq) in anhydrous THF dropwise. Stir the mixture at this temperature for 2-4 hours. Quench the reaction by the careful addition of solid ammonium chloride. Allow the ammonia to evaporate. Add water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Data Summary
The following table summarizes the expected outcomes for the key synthetic steps. Yields are representative and can vary.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1b. Geminal Difluorination | 1,4-Dioxaspiro[4.5]decan-8-one | Deoxo-Fluor, DCM | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | 70-85% |
| 1c. Reductive Bromination | 4,4-Difluorocyclohexanone | CBr₄, PPh₃, DCM | 4-Bromo-1,1-difluorocyclohexane | 65-80% |
| 2. Propargylation | 4-Bromo-1,1-difluorocyclohexane | Propyne, NaNH₂, liq. NH₃ | 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane | 50-70% |
Safety and Handling
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Deoxyfluorinating Agents (DAST, Deoxo-Fluor): These reagents are toxic, corrosive, and react violently with water, releasing hydrofluoric acid (HF).[6] They should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. DAST is known to be thermally unstable and can decompose explosively above 90 °C.[5] Deoxo-Fluor is more thermally stable but requires the same handling precautions.[5][6]
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Strong Bases (NaNH₂, NaH): Sodium amide and sodium hydride are highly reactive and flammable solids that react violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon).
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Propyne: Propyne is a flammable gas. All operations involving its use should be conducted in a fume hood, away from ignition sources.
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Brominating Agents (PBr₃, CBr₄/PPh₃): These reagents are corrosive and/or toxic. Handle them in a fume hood with appropriate PPE.
Conclusion
The synthesis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane is a multi-step process that relies on well-established and robust chemical transformations. The key strategic decisions involve the protection of a carbonyl group, efficient geminal difluorination using modern deoxyfluorinating agents, and a classic SN2 alkylation with a terminal alkyne. By understanding the underlying mechanisms and adhering to careful experimental and safety protocols, this valuable fluorinated building block can be synthesized efficiently for application in drug discovery and materials science.
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